molecular formula C23H18Cl2F6N6O4 B2421476 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate CAS No. 338399-25-0

2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate

Cat. No.: B2421476
CAS No.: 338399-25-0
M. Wt: 627.33
InChI Key: CATIZYXKCJMHNV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a nitro group, and a carbamate group. The presence of these groups suggests that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through methods such as palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the presence of the pyridine ring, a planar, aromatic ring that can participate in pi stacking interactions. The trifluoromethyl groups attached to the pyridine ring could increase the compound’s lipophilicity, potentially influencing its behavior in biological systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity, while the nitro group could increase its reactivity .

Scientific Research Applications

Anticancer Research

2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]ethyl N-(4-nitrophenyl)carbamate has been studied for its potential as an anticancer agent. Research has shown that derivatives of this compound exhibit significant cytotoxicity against cultured lymphoid leukemia L1210 cells and have shown anticancer activity in mouse models bearing lymphocytic leukemia P-388 (Temple et al., 1983), (Temple et al., 1991), (Temple et al., 1982).

Synthesis and Biochemical Research

Studies have also focused on the synthesis of this compound for various biochemical applications. For instance, a nine-step synthesis of [14C]flupirtine maleate labeled in the pyridine ring was developed, starting with the readily available and economical reagents, which is crucial for further biochemical and pharmacological studies (Choi et al., 1987).

Herbicide Research

This compound has also been mentioned in the context of herbicide research. It appears in a composite list of herbicides, indicating its potential use or study in the field of agricultural chemistry (Weed Science, 1985).

Molluscicidal Properties

Further, the compound's derivatives have been studied for their molluscicidal properties, which is relevant in controlling populations of snails that are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Anti-Asthma Agents

The compound has also been explored for its potential as an antiasthma agent. Studies have found that certain derivatives are active as mediator release inhibitors, indicating potential therapeutic applications in asthma management (Medwid et al., 1990).

Antibacterial Activity

Research has also been conducted on the antibacterial activity of derivatives of this compound. These studies are crucial for the development of new antibiotics or antibacterial agents (Prasad, 2021).

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity and toxicity. Compounds containing nitro groups can be explosive under certain conditions, and care should be taken when handling them .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promise as a pharmaceutical, future research could focus on optimizing its structure to improve its efficacy and reduce any side effects .

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethyl N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2F6N6O4/c24-17-9-13(22(26,27)28)11-33-19(17)32-5-6-36(20-18(25)10-14(12-34-20)23(29,30)31)7-8-41-21(38)35-15-1-3-16(4-2-15)37(39)40/h1-4,9-12H,5-8H2,(H,32,33)(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATIZYXKCJMHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2F6N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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